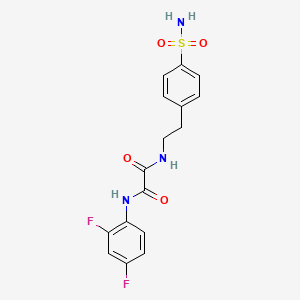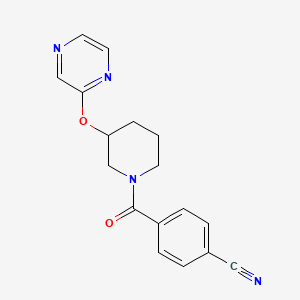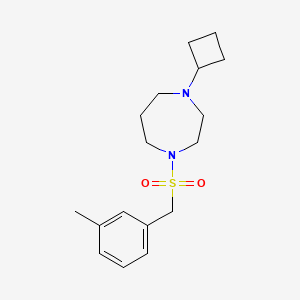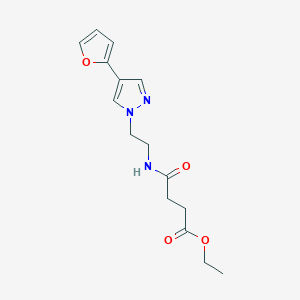![molecular formula C9H8Cl2N4O2 B2899611 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 69211-05-8](/img/structure/B2899611.png)
2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide” is a chemical compound . It is also known as (2,5-Dichlorophenyl)hydrazine . The molecular formula of this compound is C6H6Cl2N2 . The molecular weight of this compound is 177.031 .
Synthesis Analysis
The synthesis of similar compounds has been studied . The procedure for the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied . The synthesized compounds were evaluated for their anti-inflammatory activity and acute toxicity .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of (2,5-Dichlorophenyl)hydrazine, a similar compound, have been studied . It is a solid at room temperature . The melting point of this compound is between 102-103.5°C .Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide is widely used in scientific research due to its versatile nature. It has been used in the synthesis of various pharmaceuticals, including antibiotics and anti-cancer drugs. It has also been used in the synthesis of other compounds, such as dyes, fragrances, and surfactants. In addition, this compound has been used in the synthesis of proteins, peptides, and other biomolecules. In biomedical research, this compound has been used for the detection and quantification of various proteins and peptides.
Wirkmechanismus
2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide has been found to act as a reducing agent in organic synthesis. It acts by reducing the electron density on the substrate, which allows for the formation of a new bond or the breaking of an existing bond. This process is known as reduction-oxidation (redox) chemistry.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antibacterial, antifungal, and antiviral properties. In addition, it has been found to have an inhibitory effect on the growth of cancer cells. It has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations associated with the use of this compound in laboratory experiments. It is a highly reactive compound and can be hazardous if not handled properly. In addition, it can react with other compounds and can cause the formation of undesired products.
Zukünftige Richtungen
The use of 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide in scientific research is expected to continue to expand in the future. It has a wide range of potential applications, including in the synthesis of new drugs, the development of new diagnostic and therapeutic agents, and the study of biochemical and physiological processes. In addition, it has potential applications in the development of new materials, such as catalysts, surfactants, and dyes. Finally, it has potential applications in the study of environmental processes, such as the degradation of pollutants.
Synthesemethoden
2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide is typically synthesized through the reaction of 2,5-dichloroaniline and hydrazine hydrate in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 70°C. The reaction results in the formation of this compound and water as the by-products.
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-1-2-5(11)6(3-4)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWOBXIUAEVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=C(C(=O)N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)


![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)

![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
